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Compound of Interest

Compound Name: 2-(Methyilthio)pyrimidin-4-ol

Cat. No.: B120619

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core
functionalized with a methylthio group at the 2-position and a hydroxyl group at the 4-position.
This strategic arrangement of functional groups makes it a highly versatile and valuable
building block in organic synthesis, particularly within the realm of medicinal chemistry. The
pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including
kinase inhibitors and other therapeutic agents. The presence of the methylthio and hydroxyl
groups provides two distinct reaction sites for further molecular elaboration, allowing for the
creation of diverse chemical libraries for drug discovery and development.[1][2] This guide
provides a comprehensive overview of the synthesis, chemical properties, reactivity, and
applications of 2-(Methylthio)pyrimidin-4-ol, complete with experimental protocols and data
presented for practical use by researchers.

Chemical and Physical Properties

2-(Methylthio)pyrimidin-4-ol is typically a solid at room temperature with limited solubility in
polar solvents like DMSO and methanol.[2][3] Its key physicochemical properties are
summarized in the table below, compiled from various suppliers and databases.
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Property Value Source

Molecular Formula CsHeN20S [21[31[41[5]

Molecular Weight 142.18 g/mol (1121141511611 71

CAS Number 5751-20-2, 124700-70-5, CIEIAIE]
124700-69-2

Appearance Solid [2]

Melting Point 200.0 to 204.0 °C [3]

Boiling Point 301.2 °C at 760 mmHg [3]

Density 1.35 g/cm3 [3]

pKa 7.80 £ 0.40 (Predicted) [3]

LogP 0.49180 3]

Sealed in dry, Room
Storage [31141[8]
Temperature or 2-8°C

3 DMSO (Slightly), Methanol
Solubility (Slightly [3]

Synthesis of 2-(Methylthio)pyrimidin-4-ol

The most common and efficient method for the synthesis of 2-(Methylthio)pyrimidin-4-ol is
the S-methylation of 2-thiouracil. This reaction proceeds readily in the presence of a base and
a methylating agent, such as methyl iodide.
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Caption: General workflow for the synthesis of 2-(Methylthio)pyrimidin-4-ol.

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of 2-(Methylthio)pyrimidin-4-ol
are provided below.

Protocol 1:

e Reactants: 2-Thiouracil (33.3 g, 0.26 mol), sodium hydroxide (20.8 g, 0.52 mol), and methyl
iodide (18.5 mL, 0.29 mol).[7]

e Procedure:

o Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of
water).[7]

o Cool the mixture in an ice bath to an internal temperature of 0°C.[7]
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[e]

Slowly add methyl iodide to the reaction mixture.[7]

o

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

[¢]

Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.[7]

[¢]

Collect the white precipitate that forms by vacuum filtration.[7]

[e]

Wash the precipitate with cold water (3 x 150 mL) and dry to afford 2-
(methylthio)pyrimidin-4-ol as a white powder.[7]

e Yield: 37.4 g (98%).[7]
Protocol 2:

e Reactants: 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g), sodium hydroxide (23 g), and
iodomethane (20 mL).[6]

e Procedure:

o

To an aqueous solution of sodium hydroxide (23 g in 200 mL of water), add 2-thioxo-2,3-
dihydropyrimidin-4(1H)-one and iodomethane.[6]

o

Stir the mixture overnight at room temperature.[6]

[¢]

Add acetic acid (17 mL) to the reaction mixture.[6]

o

Collect the precipitate by filtration and wash with ice water.[6]

[e]

Dry the residue to yield the final product.[6]

e Yield: 28 g.[6]

Reactivity and Key Transformations

The synthetic utility of 2-(Methylthio)pyrimidin-4-ol stems from the reactivity of its two
functional groups. The methylthio group can be oxidized to the more reactive methylsulfonyl
group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The
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hydroxyl group can also be modified, for example, by conversion to a halide, enabling cross-
coupling reactions.[1]
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Caption: Key reaction pathways for the functionalization of 2-(Methylthio)pyrimidin-4-ol.

Oxidation of the Methylthio Group

Oxidation of the methylthio group to a methylsulfonyl group significantly enhances the
electrophilicity of the C2 position of the pyrimidine ring. This transformation is typically achieved
using oxidizing agents such as meta-chloroperoxybenzoic acid (nCPBA). The resulting 2-
(methylsulfonyl)pyrimidine is a highly reactive intermediate for SNAr reactions.

Experimental Example: Synthesis of 2-(Methylsulfonyl)pyrimidin-4-one

While a specific protocol for the oxidation of 2-(methylthio)pyrimidin-4-ol was not found in the
initial search, a general procedure for a similar substrate is referenced in the synthesis of
antitubercular compounds. The oxidation of a thiomethyl-pyrimidin-4-one derivative (55d) with
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MCPBA was used to create the corresponding sulfone (intermediate for compound 35).[9] This
suggests that standard oxidation conditions would be applicable.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group itself can be displaced by strong nucleophiles, but the corresponding
methylsulfonyl group is far more labile.[10][11] This allows for the introduction of a wide variety
of substituents at the C2 position, including amines, thiols, and alkoxides. This reactivity is
central to its use in creating libraries of compounds for biological screening. For example, the
reaction of 6-substituted-2-(methylthio)pyrimidin-4-ones with hydrazine hydrate is a key step in
the synthesis of 2-hydrazinylpyrimidin-4(1H)-ones, which are versatile intermediates for
constructing pyrazole-containing molecules.[9]

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(1H)-one
o Reactants: 6-Methyl-2-(methylthio)pyrimidin-4-one and hydrazine hydrate.

e Procedure: Reflux the starting material with hydrazine hydrate in ethanol.[9] (Further details
on stoichiometry and reaction time would be found in the cited literature).

Reactions at the 4-Position

The hydroxyl group at the C4 position can be converted into a better leaving group, such as a
chloride, using reagents like phosphorus oxychloride (POCIs). This transformation opens up the
C4 position to nucleophilic substitution or participation in cross-coupling reactions like the
Suzuki reaction to introduce aryl or other carbon-based substituents.[1]

Applications in Synthesis and Medicinal Chemistry

2-(Methylthio)pyrimidin-4-ol is a cornerstone building block for the synthesis of complex
heterocyclic systems with significant biological activity.
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Caption: Logical workflow from building block to therapeutic candidates.

Kinase Inhibitors

The pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors. The
ability to functionalize both the C2 and C4 positions of 2-(methylthio)pyrimidin-4-ol allows for
the systematic exploration of the chemical space around the pyrimidine core, which is crucial
for optimizing binding affinity and selectivity for specific kinase targets.[1]

Antitubercular Agents
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A notable application is in the synthesis of 2-pyrazolylpyrimidinones, which have shown
promise as antitubercular agents.[9] In this synthesis, 2-(methylthio)pyrimidin-4-one derivatives
are converted to 2-hydrazinyl intermediates, which are then cyclized to form the pyrazole ring.
This highlights the role of the methylthio group as a masked reactive site that can be readily
converted to a hydrazinyl group for further heterocycle formation.[9]

Other Bioactive Molecules

The versatility of this building block extends to the synthesis of various other heterocyclic
systems. For instance, derivatives have been used to create 2-((6-methyl-2-
(methylthio)pyrimidin-4-yl)oxy)acetohydrazides, which have been investigated for their growth
stimulant properties.[12] It is also a known competitive inhibitor of Nitric Oxide Synthase (NOS).

[3]

Conclusion

2-(Methylthio)pyrimidin-4-ol is a powerful and versatile building block in organic synthesis. Its
straightforward preparation, coupled with the distinct and tunable reactivity of its methylthio and
hydroxyl functional groups, provides a robust platform for the synthesis of diverse and complex
molecules. Its demonstrated utility in the construction of kinase inhibitors, antitubercular agents,
and other bioactive compounds underscores its importance for researchers, particularly those
in the fields of medicinal chemistry and drug development. The synthetic pathways and
protocols outlined in this guide offer a practical framework for leveraging this valuable scaffold
in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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